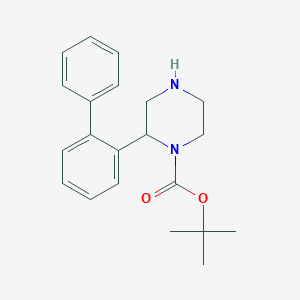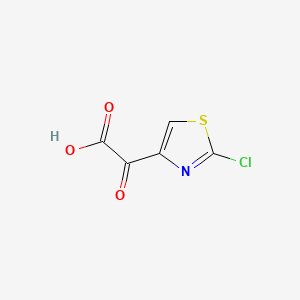
2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid typically involves the reaction of 2-chloro-1,3-thiazole with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then stirred at a low temperature to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with essential biological processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-1,3-thiazol-5-yl)methanol
- 2-Chloro-1,3-thiazole-4-carboxylic acid
- 2-(4-Chlorophenyl)-1,3-thiazole
Uniqueness
2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H2ClNO3S |
|---|---|
Peso molecular |
191.59 g/mol |
Nombre IUPAC |
2-(2-chloro-1,3-thiazol-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C5H2ClNO3S/c6-5-7-2(1-11-5)3(8)4(9)10/h1H,(H,9,10) |
Clave InChI |
GZPCOMRJAIAISJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)Cl)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)

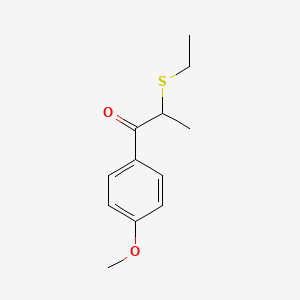

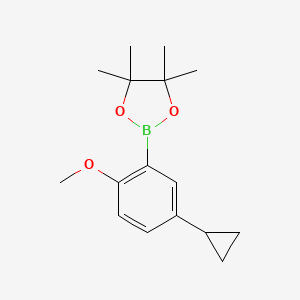

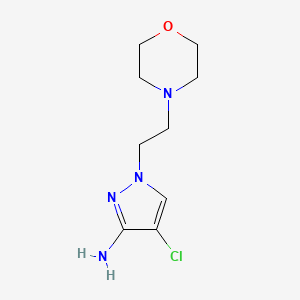
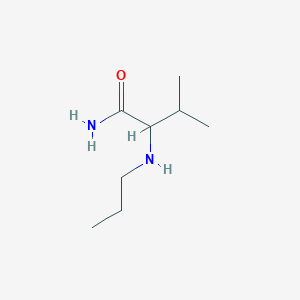
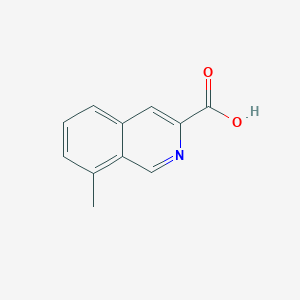

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)

